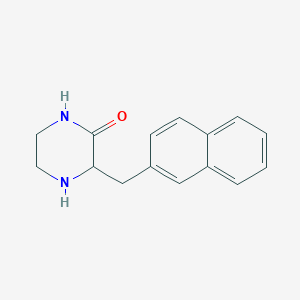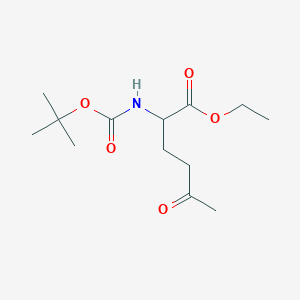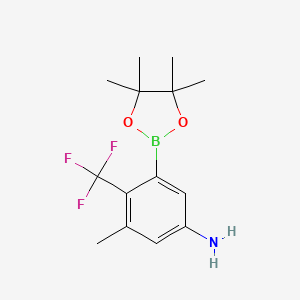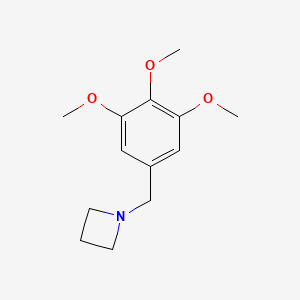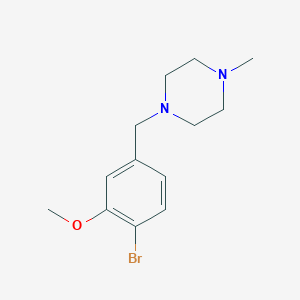
1-(4-Bromo-3-methoxybenzyl)-4-methylpiperazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-Bromo-3-methoxybenzyl)-4-methylpiperazine is a chemical compound that belongs to the class of piperazine derivatives It is characterized by the presence of a bromine atom at the 4-position and a methoxy group at the 3-position on the benzyl ring, along with a methyl group attached to the piperazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Bromo-3-methoxybenzyl)-4-methylpiperazine typically involves the reaction of 4-bromo-3-methoxybenzyl chloride with 4-methylpiperazine. The reaction is carried out in the presence of a base, such as potassium carbonate, in an organic solvent like acetonitrile. The mixture is heated under reflux conditions for several hours to ensure complete reaction. The product is then purified using standard techniques such as recrystallization or column chromatography.
Industrial Production Methods
For industrial-scale production, the synthesis process can be optimized by using continuous flow reactors, which allow for better control over reaction conditions and improved yields. Additionally, the use of automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
1-(4-Bromo-3-methoxybenzyl)-4-methylpiperazine can undergo various types of chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to remove the bromine atom or to convert the methoxy group to a hydroxyl group.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiolate in polar aprotic solvents like dimethylformamide (DMF) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic conditions are employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used under anhydrous conditions.
Major Products Formed
Nucleophilic Substitution: Products include azido derivatives or thiol-substituted compounds.
Oxidation: Products include aldehydes or carboxylic acids.
Reduction: Products include dehalogenated compounds or alcohols.
Scientific Research Applications
1-(4-Bromo-3-methoxybenzyl)-4-methylpiperazine has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting central nervous system disorders.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules, including heterocyclic compounds and natural product analogs.
Biological Studies: It is used in studies investigating the interaction of piperazine derivatives with biological targets, such as receptors and enzymes.
Industrial Applications: The compound is used in the development of new materials and as a precursor for the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of 1-(4-Bromo-3-methoxybenzyl)-4-methylpiperazine is not fully understood, but it is believed to interact with specific molecular targets in the body. The bromine and methoxy groups may play a role in binding to receptors or enzymes, modulating their activity. The piperazine ring is known to interact with various neurotransmitter receptors, potentially affecting signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
- 1-(4-Bromo-3-methoxybenzyl)-4-phenylpiperazine
- 1-(4-Bromo-3-methoxybenzyl)-4-ethylpiperazine
- 1-(4-Bromo-3-methoxybenzyl)-4-isopropylpiperazine
Uniqueness
1-(4-Bromo-3-methoxybenzyl)-4-methylpiperazine is unique due to the specific combination of substituents on the benzyl and piperazine rings. The presence of both bromine and methoxy groups provides distinct chemical reactivity and potential biological activity compared to other piperazine derivatives. This uniqueness makes it a valuable compound for research and development in various scientific fields.
Properties
Molecular Formula |
C13H19BrN2O |
|---|---|
Molecular Weight |
299.21 g/mol |
IUPAC Name |
1-[(4-bromo-3-methoxyphenyl)methyl]-4-methylpiperazine |
InChI |
InChI=1S/C13H19BrN2O/c1-15-5-7-16(8-6-15)10-11-3-4-12(14)13(9-11)17-2/h3-4,9H,5-8,10H2,1-2H3 |
InChI Key |
AYSAKPAILMBPKX-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCN(CC1)CC2=CC(=C(C=C2)Br)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


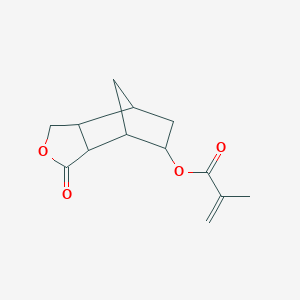

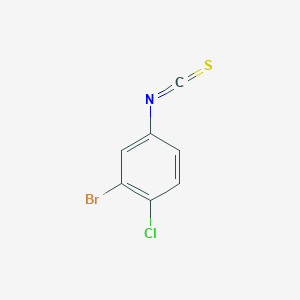
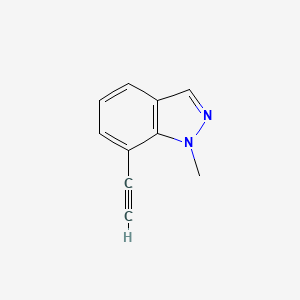

![6-(Benzyloxy)-2,3-dihydrobenzo[b][1,4]dioxine](/img/structure/B13685591.png)
![(S)-2-[1-Boc-4-[7-Cbz-2-(methylthio)-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4-yl]-2-piperazinyl]acetonitrile](/img/structure/B13685594.png)
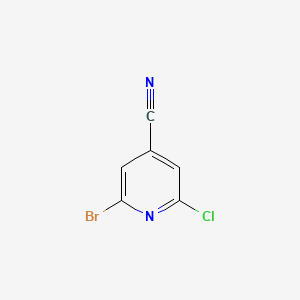
![6-chloro-7-methyl-1H-imidazo[4,5-b]pyridine-2-carboxylic acid](/img/structure/B13685599.png)
